molecular formula C16H14N2O2S2 B8611942 Ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate CAS No. 1258391-92-2

Ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate

Cat. No. B8611942
CAS RN: 1258391-92-2
M. Wt: 330.4 g/mol
InChI Key: LGBQNRCWCJDBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate is a useful research compound. Its molecular formula is C16H14N2O2S2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1258391-92-2

Molecular Formula

C16H14N2O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 3-(2-methylsulfanyl-[1,3]thiazolo[5,4-b]pyridin-5-yl)benzoate

InChI

InChI=1S/C16H14N2O2S2/c1-3-20-15(19)11-6-4-5-10(9-11)12-7-8-13-14(17-12)22-16(18-13)21-2/h4-9H,3H2,1-2H3

InChI Key

LGBQNRCWCJDBQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NC3=C(C=C2)N=C(S3)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate (10.44 g, 32.60 mmol) in NMP (150 mL) was added potassium ethyl xanthogenate (26.14 g, 163.11 mmol) and acetic acid (9.4 mL, 163.11 mmol). The reaction mixture was heated at 150° C. for 16 hours. The mixture was cooled to 50° C. and iodomethane (20.3 mL, 326 mmol) was added. The reaction mixture was further stirred for 30 minutes and partitioned between ethyl acetate and water. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. The crude product was purified by flash column chromatography using a 85:15 v/v hexane:ethyl acetate as solvent to afford ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate (7.6 g, 70% yield) as a bright brown solid.
Quantity
10.44 g
Type
reactant
Reaction Step One
Quantity
26.14 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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